molecular formula C12H27B B073942 Tri-sec-butylborane CAS No. 1113-78-6

Tri-sec-butylborane

Cat. No. B073942
CAS RN: 1113-78-6
M. Wt: 182.16 g/mol
InChI Key: YUPAWYWJNZDARM-UHFFFAOYSA-N
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Description

Tri-sec-butylborane is a compound of boron, an element known for forming stable covalent bonds with carbon, which makes it a compound of interest in organic synthesis and materials science. The research surrounding this compound focuses on its synthesis methods, molecular structure, chemical reactions, and its various properties.

Synthesis Analysis

The synthesis of Tri-sec-butylborane and related boranes often involves methods that replace traditional electrophilic reagents with carborane reagents to increase electrophilicity and suppress undesired nucleophilic reactions. These methods enable the creation of reactive cations and catalysts with applications in synthetic chemistry (Reed, 2010).

Molecular Structure Analysis

The molecular structures of borane compounds, including Tri-sec-butylborane analogs, are characterized by their coordination modes and conformations. Studies have analyzed compounds featuring t-butyl and adamantyl substituents, revealing monomeric forms and unprecedented coordination modes for sodium derivatives (Kreider-Mueller et al., 2014).

Chemical Reactions and Properties

Tri-sec-butylborane participates in a variety of chemical reactions, demonstrating unique reactivities such as the formation of cations with unprecedented reactivity and the synthesis of polymers through haloboration-initiation. These reactions are crucial for the development of new materials and catalysts (Koroskenyi & Faust, 1999).

Physical Properties Analysis

The physical properties of Tri-sec-butylborane and its derivatives, such as solubility, melting point, and boiling point, are influenced by the bulky nature of the sec-butyl groups. These properties affect the compound's application in synthesis and materials science.

Chemical Properties Analysis

The chemical properties of Tri-sec-butylborane, including its reactivity towards different reagents and conditions, are key to its use in organic synthesis. Its behavior in reactions such as ozonolysis, chlorination, fluorination, and hydrolysis has been explored to understand its potential as a versatile reagent (Dexheimer, Spialter, & Smithson, 1975).

Scientific Research Applications

  • Organoboranes for Synthesis

    This study examined the reaction of tri-sec-butylborane with bromine, revealing its potential in synthesizing alkyl bromides, a valuable process in organic chemistry (Brown, Lane, & Lue, 1988).

  • Cold-Curing Dental Resins

    A cold-curing dental resin using tri-sec-butylborane as a catalyst was tested for adhesiveness to teeth and its effects on dental pulp, showing its utility in dentistry (Sanjo, 1971).

  • Synthesis of Labeled Butanol

    This research involved the synthesis of Oxygen-15 labeled butanol via the reaction with tri-sec-butylborane, suggesting its use in cerebral blood flow measurements in PET imaging (Kabalka et al., 1985).

  • Dehydrogenation of Amine-Borane Blends

    Investigating mixtures containing ammonia-borane and sec-butylamine-borane, this study explored hydrogen release processes that are relevant in energy and materials science (Mal, Stephens, & Baker, 2011).

  • Alkoxysilanes Production

    The paper reports the use of sodium tri(sec-butyl)borohydride in promoting the dehydrogenative coupling of hydrosilanes with alcohols, a process important in materials chemistry (Skrodzki et al., 2018).

  • Bonding to Human Enamel

    This study evaluated the bonding durability of tri-sec-butylborane initiated resin to human enamel, with implications in dental material science (Nogawa et al., 2015).

  • Quadrupole Resonance Spectra

    Research on the boron-11 quadrupole coupling constants in tri-sec-butylborane contributes to the understanding of molecular structure and bonding (Love, 1963).

  • Polymerization of Methyl Methacrylate

    A study on the polymerization of methyl methacrylate by tri-sec-butylborane in the presence of amino acid esters reveals insights into polymer chemistry and potential applications (Kojima et al., 1975).

Safety And Hazards

Tri-sec-butylborane is highly flammable and catches fire spontaneously if exposed to air . It causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It should be handled with caution due to its pyrophoric nature .

properties

IUPAC Name

tri(butan-2-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPAWYWJNZDARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)CC)(C(C)CC)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883646
Record name Borane, tris(1-methylpropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Borane, tris(1-methylpropyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tri-sec-butylborane

CAS RN

1113-78-6
Record name Tris(1-methylpropyl)borane
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URL https://commonchemistry.cas.org/detail?cas_rn=1113-78-6
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Record name Borane, tris(1-methylpropyl)-
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Record name Borane, tris(1-methylpropyl)-
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Record name Borane, tris(1-methylpropyl)-
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Record name Tri-sec-butylborane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
174
Citations
YH Lai, WC Chang, KT Chen, DH Wu, HJ Li… - Inorganic …, 2022 - ACS Publications
… Our findings unveiled that bulky tri-sec-butylborane (B s Bu 3 ), generated upon liberating H – from the commonly used hydride reagent tri-sec-butylhydridoborates (B s Bu 3 H – , known …
Number of citations: 4 pubs.acs.org
HC Brown, S Krishnamurthy - Journal of the American Chemical …, 1972 - ACS Publications
… Thus, the lithium trimethoxyaluminohydride-tri-sec-butylborane combination provides a new simple practical procedure for the conversion of ketones to alcohols with the highest …
Number of citations: 475 pubs.acs.org
EA Haseley, AB Garrett, HH Sisler - The Journal of Physical …, 1956 - ACS Publications
… in this Laboratory the heat of combustionof tri-secbutylborane has been determined. It was … for tri-sec-butylborane corresponds to 2130 kcal./mole in comparison with Tannenbaum and …
Number of citations: 11 pubs.acs.org
CA Brown - Journal of the American Chemical Society, 1973 - ACS Publications
… Reaction of KH suspended in tetrahydrofuran (THF) at 20-22 with pure tri-sec-butylborane proceeds rapidly with quantitative formation of potassium tri-sec-butylborohydride in less than …
Number of citations: 112 pubs.acs.org
FM Rossi, PA McCusker… - The Journal of Organic …, 1967 - ACS Publications
… and of tri-sec-butylborane to the corresponding tri-ra-alkylboranes havebeen obtained over … secondary to normal butyl groups in tri-sec-butylborane have been obtained at a series of …
Number of citations: 25 pubs.acs.org
PA McCusker, JH Bright - The Journal of Organic Chemistry, 1964 - ACS Publications
… temperature range as for tri-sec-butylborane and removal of trimethoxyborane resulted in … of tri-sec-butylborane with trimethoxyboroxine does take place under essentially the same …
Number of citations: 12 pubs.acs.org
GF Hennion, PA McCusker, EC Ashby… - Journal of the …, 1957 - ACS Publications
… Experiments with tri-sec-butylborane indicate that this compound may be distilled in vacuo without isomerization while slow fractional distillation at atmospheric pressure results in …
Number of citations: 74 pubs.acs.org
WR Wagner, WH Rastetter - The Journal of Organic Chemistry, 1983 - ACS Publications
… Tri-sec-butylborane is a likely product of the reaction of K-Selectride with IV-oxides 1 and 3 (cf. eq1). The possibility for complex formation between tri-sec-butylborane … tri-sec-butylborane…
Number of citations: 10 pubs.acs.org
HC Brown, A Suzuki, S Nozawa… - Journal of the …, 1971 - ACS Publications
… Accordingly, 20 ml of 0.5 M solutions of tri-nbutylborane, tri-sec-butylborane, and triisobutylborane in THF, 0.2 M in iodine, contained individually in a 100-ml flask maintained at 0 was …
Number of citations: 30 pubs.acs.org
PA McCusker, FM Rossi, JH Bright… - The Journal of Organic …, 1963 - ACS Publications
… obtained by heating tri-secbutylborane (V) and tri-re-butylborane (VIII). In these instances, however, direct analysis by glc failed and the equilibrium mixturescould be analyzed only by …
Number of citations: 11 pubs.acs.org

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